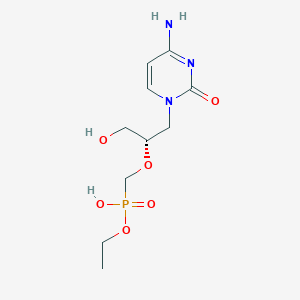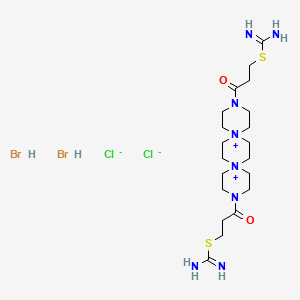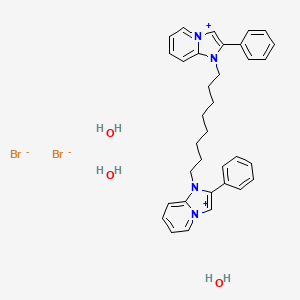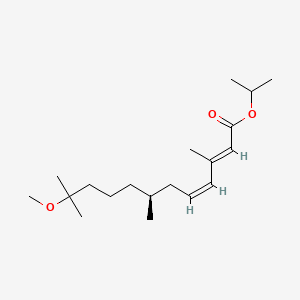
(2E,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate is a complex organic compound characterized by its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate typically involves multi-step organic reactions. One common method includes the esterification of a suitable dodecadienoic acid derivative with isopropyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(2E,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the alkoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Aplicaciones Científicas De Investigación
(2E,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2E,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A widely used ester in organic synthesis with similar reactivity.
Methyl acetoacetate: Another ester with comparable chemical properties.
Uniqueness
This detailed article provides a comprehensive overview of (2E,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
208035-61-4 |
|---|---|
Fórmula molecular |
C19H34O3 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
propan-2-yl (2E,4Z,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8-,17-14+/t16-/m1/s1 |
Clave InChI |
NFGXHKASABOEEW-OIWUYTFDSA-N |
SMILES isomérico |
C[C@@H](CCCC(C)(C)OC)C/C=C\C(=C\C(=O)OC(C)C)\C |
SMILES canónico |
CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




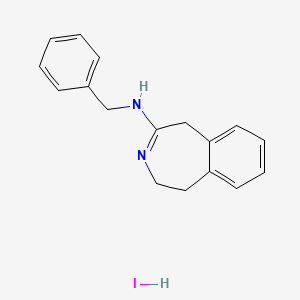
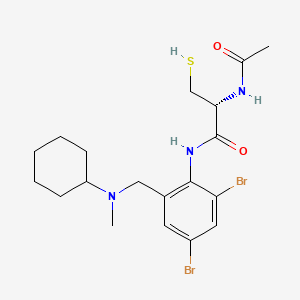
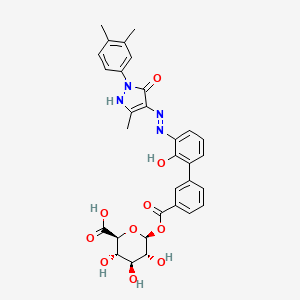
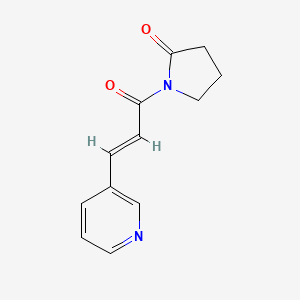
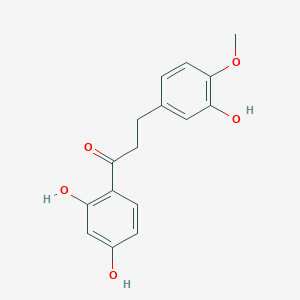
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B12770661.png)


